1α,24-Dihydroxy Vitamin D2-D3 is a biologically active metabolite of vitamin D, specifically derived from the hydroxylation of vitamin D2 and D3. This compound plays a significant role in various physiological processes, including calcium homeostasis, bone metabolism, and immune function. The synthesis of this compound involves enzymatic modifications that convert vitamin D precursors into their active forms.
The primary sources of 1α,24-Dihydroxy Vitamin D2-D3 are dietary intake and endogenous synthesis from ultraviolet light exposure. Vitamin D can be synthesized in the skin upon exposure to sunlight, particularly UVB radiation, which converts 7-dehydrocholesterol to vitamin D3 (cholecalciferol). Vitamin D2 (ergocalciferol) is obtained from yeast and fungi. Both forms undergo hydroxylation in the liver and kidneys to produce their active metabolites.
1α,24-Dihydroxy Vitamin D2-D3 belongs to the class of secosteroids, which are characterized by a broken steroid structure. It is classified as a vitamin D analog and is part of a larger group of compounds that regulate calcium and phosphate metabolism in the body.
The synthesis of 1α,24-Dihydroxy Vitamin D2-D3 can be achieved through several methods:
The synthesis can be optimized by controlling reaction conditions such as temperature, pH, and substrate concentration. For example, using CYP27B1 in vitro has been shown to produce significant yields of 1α,24-dihydroxy metabolites through controlled enzymatic reactions .
The molecular formula for 1α,24-Dihydroxy Vitamin D2-D3 is C27H44O3. The compound features two hydroxyl groups located at the 1α and 24 positions on the steroid backbone.
1α,24-Dihydroxy Vitamin D2-D3 participates in various biochemical reactions:
The interaction with VDR leads to transcriptional regulation of genes such as CYP24A1 and TRPV6, which are involved in calcium absorption and metabolism .
The mechanism of action for 1α,24-Dihydroxy Vitamin D2-D3 primarily involves its interaction with the vitamin D receptor located in various tissues including intestines, kidneys, and bones. Upon binding:
Research indicates that this compound exhibits both genomic and non-genomic effects, influencing cellular processes such as proliferation and differentiation .
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used for quantifying this compound in biological samples .
1α,24-Dihydroxy Vitamin D2-D3 has several important applications in scientific research and medicine:
Vitamin D metabolism involves sequential enzymatic hydroxylation steps that transform inert precursors into biologically active molecules. Vitamin D₃ (cholecalciferol) is synthesized cutaneously from 7-dehydrocholesterol via UVB irradiation, while vitamin D₂ (ergocalciferol) originates from plant ergosterol [3] [5]. The activation pathway begins in the liver, where microsomal CYP2R1 (the principal 25-hydroxylase) converts vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form [2] [5]. This metabolite then undergoes 1α-hydroxylation in the kidney via mitochondrial CYP27B1 to form the hormonal metabolite 1α,25-dihydroxyvitamin D (1,25(OH)₂D), which mediates genomic actions through the vitamin D receptor (VDR) [2] [3]. Conversely, CYP24A1 (24-hydroxylase) initiates catabolism by hydroxylating both 25(OH)D and 1,25(OH)₂D at C24, leading to water-soluble excretory products like calcitroic acid [2] [8]. This pathway tightly regulates vitamin D activity, preventing excessive accumulation.
CYP enzymes critically determine vitamin D metabolite bioavailability. CYP27B1, expressed primarily in renal tubules, is a mitochondrial enzyme requiring ferredoxin and ferredoxin reductase for electron transfer. Its activity is upregulated by parathyroid hormone (PTH) and hypocalcemia but suppressed by fibroblast growth factor 23 (FGF23), hypercalcemia, and its own product, 1,25(OH)₂D [2] [5]. Inactivating mutations cause vitamin D-dependent rickets type 1A [2].
CYP24A1, also mitochondrial, is expressed in vitamin D target tissues. It catalyzes multi-step oxidation of both 25(OH)D and 1,25(OH)₂D through 24-/23-hydroxylation, forming inactive metabolites (e.g., 24,25(OH)₂D and calcitroic acid) [2] [8] [10]. Its expression is strongly induced by 1,25(OH)₂D via VDR activation, creating a feedback loop. Genetic ablation of CYP24A1 in mice causes severe hypercalcemia due to impaired clearance of 1,25(OH)₂D [8]. In humans, biallelic CYP24A1 mutations cause idiopathic infantile hypercalcemia (IIH), characterized by undetectable 24,25(OH)₂D, elevated 1,25(OH)₂D, hypercalcemia, and nephrocalcinosis [4] [10].
Table 1: Key Vitamin D-Metabolizing Cytochrome P450 Enzymes [2] [5] [10]
Enzyme | Subcellular Location | Primary Substrate(s) | Function | Regulators | Associated Diseases |
---|---|---|---|---|---|
CYP2R1 | Microsomal (ER) | Vitamin D₂/D₃ | 25-hydroxylation | Minimally regulated | Vitamin D-dependent rickets type 1B |
CYP27B1 | Mitochondrial | 25(OH)D | 1α-hydroxylation | ↑ PTH, ↓ Ca²⁺/PO₄³⁻, ↓ FGF23 | Vitamin D-dependent rickets type 1A |
CYP24A1 | Mitochondrial | 25(OH)D, 1,25(OH)₂D | 24-/23-hydroxylation (catabolism) | ↑ 1,25(OH)₂D, ↑ FGF23, ↓ PTH | Idiopathic infantile hypercalcemia |
24-Hydroxylated vitamin D metabolites serve critical roles in vitamin D homeostasis. 24,25-Dihydroxyvitamin D (24,25(OH)₂D) is the predominant product of CYP24A1-mediated 25(OH)D hydroxylation. Its serum concentration correlates directly with 25(OH)D levels in healthy individuals, typically at 10–25% of total 25(OH)D [10]. The 25(OH)D:24,25(OH)₂D ratio is a sensitive indicator of CYP24A1 activity:
Functionally, CYP24A1-mediated hydroxylation introduces a polar group to the vitamin D side-chain, enabling further oxidation (C23 hydroxylation, C24/C23 cleavage) and culminating in biliary excretion of water-soluble calcitroic acid [2] [8]. This prevents prolonged VDR activation. Mice lacking Cyp24a1 exhibit prolonged half-lives of 1,25(OH)₂D₃ (>96 hours vs. 6–12 hours in heterozygotes) and develop hypercalcemia, confirming CYP24A1’s essential catabolic role [8]. Notably, 24-hydroxylation also modulates vitamin D analog activity; for example, 1α,24-dihydroxyvitamin D₂ (1,24(OH)₂D₂) retains VDR-binding capacity but exhibits altered pharmacokinetics compared to D₃ analogs [6] [7].
The therapeutic limitations of native vitamin D metabolites—primarily hypercalcemia at pharmacologically active doses—have driven the development of synthetic analogs. These analogs aim to:
Key structural modifications include:
Table 2: Structural Features and Applications of Select Vitamin D Analogs [5] [7] [9]
Analog | Core Modification | Key Metabolic Feature | Primary Application |
---|---|---|---|
Calcipotriol | C22–C23 double bond, C24–S-cyclopropane | Resists CYP24A1 inactivation | Psoriasis |
Paricalcitol | 19-nor, C22–C23 unsaturation | Reduced intestinal VDR activation | Secondary hyperparathyroidism |
Eldecalcitol | 3β-hydroxypropoxy, C26–C27 unsaturation | Extended half-life, bone-targeted | Osteoporosis |
20S(OH)D₃ | Hydroxylation at C20 (secosteroid) | Noncalcemic; partial VDR agonist | Antiproliferative/anti-inflammatory therapy |
1,4β,25(OH)₃D₃ | A-ring C4β-hydroxylation | Maintains VDR affinity; altered CYP24A1 susceptibility | Experimental (structure-activity studies) |
The deuterated analog 1α,24-dihydroxyvitamin D₂-d₃ (PubChem CID: 71316282) exemplifies targeted deuteration to potentially slow C–H bond cleavage during metabolism, though detailed studies are limited [1]. Ongoing efforts focus on synthesizing and testing novel analogs like 20S(OH)-20(hexyl)D₃ and 20S(OH)-20(phenyl)D₃, which show enhanced VDR translocation and antiproliferative activity in keratinocytes compared to 1,25(OH)₂D₃ [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8